molecular formula C9H10F2N6S B10902832 5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10902832
M. Wt: 272.28 g/mol
InChI Key: QPJVZZARJLMWGV-YIXHJXPBSA-N
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Description

5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. Common starting materials might include difluoromethyl precursors, ethyl pyrazole derivatives, and triazole intermediates. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures. Techniques like continuous flow chemistry might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can modify the functional groups attached to the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar properties, making it a candidate for biochemical assays.

Medicine

Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound could be explored for similar therapeutic applications, potentially leading to the development of new drugs.

Industry

In the industrial sector, such compounds might be used in the development of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with various derivatives.

    Difluoromethyl Triazoles: Compounds with similar difluoromethyl groups attached to the triazole ring.

    Pyrazole Derivatives: Compounds containing the pyrazole ring structure.

Uniqueness

The uniqueness of 5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups. The presence of both difluoromethyl and pyrazole moieties attached to the triazole ring might confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H10F2N6S

Molecular Weight

272.28 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H10F2N6S/c1-2-16-5-6(3-12-16)4-13-17-8(7(10)11)14-15-9(17)18/h3-5,7H,2H2,1H3,(H,15,18)/b13-4+

InChI Key

QPJVZZARJLMWGV-YIXHJXPBSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=N/N2C(=NNC2=S)C(F)F

Canonical SMILES

CCN1C=C(C=N1)C=NN2C(=NNC2=S)C(F)F

Origin of Product

United States

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